2-(9,9'-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of boronic acid. It is a useful reactant in the preparation of organic electroluminescence material for the purpose to be used as OLED . It has a spirobifluorene structure with an electron deficient polar diphenyl-phosphine oxide moiety attached .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a boronic acid group attached to a spirobifluorene core . The spirobifluorene core is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . This structure is robust and contains two perpendicularly arranged π systems .Physical And Chemical Properties Analysis
The compound “2-(9,9’-Spirobi[fluoren]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a molecular weight of 360.2 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not found in the retrieved papers.Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) and Electroluminescent Devices
- Details : When incorporated into the emissive layer of OLEDs, 9,9’-Spirobifluorene emits blue light upon electrical excitation. Its efficient energy transfer and stability enhance the overall performance of OLED devices. Researchers continue to explore its potential for improving OLED efficiency and lifespan .
Hole Transporting Materials
- Details : Two novel HTMs derived from 9,9’-Spirobifluorene have been synthesized: SP1 (2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]) and SP2 (2,7-di(10H-phenothiazin-10-yl)-9,9’-spirobi[fluorene]). These materials exhibit high yield percentages and promise improved charge transport properties in solar cells .
Synthetic Chemistry and Methodology Development
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-3-yl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-28-24(19-20)23-13-7-10-16-27(23)31(28)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQPLZQSAKVCFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C73 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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